molecular formula C8H11BrClNO B591898 (R)-2-Amino-2-(4-bromophenyl)ethanol hydrochloride CAS No. 1916569-82-8

(R)-2-Amino-2-(4-bromophenyl)ethanol hydrochloride

Cat. No.: B591898
CAS No.: 1916569-82-8
M. Wt: 252.536
InChI Key: PQQGURGSEYFRCS-QRPNPIFTSA-N
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Description

®-2-Amino-2-(4-bromophenyl)ethanol hydrochloride is a chiral compound with significant applications in various fields of science and industry. It is characterized by the presence of an amino group, a bromophenyl group, and an ethanol moiety, making it a versatile molecule for chemical reactions and synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-2-(4-bromophenyl)ethanol hydrochloride typically involves the reduction of 4-bromoacetophenone followed by the introduction of an amino group. One common method is the reduction of 4-bromoacetophenone using sodium borohydride to obtain 4-bromo-α-methylbenzyl alcohol. This intermediate is then subjected to amination using ammonia or an amine source under controlled conditions to yield ®-2-Amino-2-(4-bromophenyl)ethanol. The final step involves the conversion to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

Industrial production of ®-2-Amino-2-(4-bromophenyl)ethanol hydrochloride often employs large-scale reduction and amination processes, utilizing catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-2-(4-bromophenyl)ethanol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium azide or thiolates can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-bromoacetophenone or 4-bromobenzaldehyde.

    Reduction: Formation of 4-bromo-α-methylbenzylamine.

    Substitution: Formation of 4-azido-2-amino-2-(4-bromophenyl)ethanol or 4-thio-2-amino-2-(4-bromophenyl)ethanol.

Scientific Research Applications

®-2-Amino-2-(4-bromophenyl)ethanol hydrochloride has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of ®-2-Amino-2-(4-bromophenyl)ethanol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups facilitate binding to active sites, while the bromophenyl group enhances hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    4-Bromophenethyl alcohol: Similar structure but lacks the amino group.

    4-Bromo-α-methylbenzyl alcohol: Similar structure but lacks the amino group and is not in hydrochloride form.

    4-Bromo-α-methylbenzylamine: Similar structure but lacks the hydroxyl group.

Uniqueness

®-2-Amino-2-(4-bromophenyl)ethanol hydrochloride is unique due to the presence of both amino and hydroxyl groups, which provide versatility in chemical reactions and biological interactions. Its chiral nature also makes it valuable in asymmetric synthesis and chiral resolution processes .

Properties

IUPAC Name

(2R)-2-amino-2-(4-bromophenyl)ethanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO.ClH/c9-7-3-1-6(2-4-7)8(10)5-11;/h1-4,8,11H,5,10H2;1H/t8-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQQGURGSEYFRCS-QRPNPIFTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CO)N)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[C@H](CO)N)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1916569-82-8
Record name Benzeneethanol, β-amino-4-bromo-, hydrochloride (1:1), (βR)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1916569-82-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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